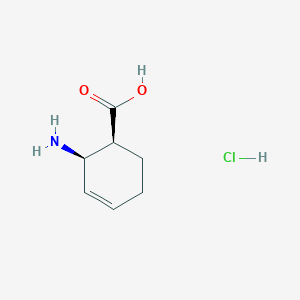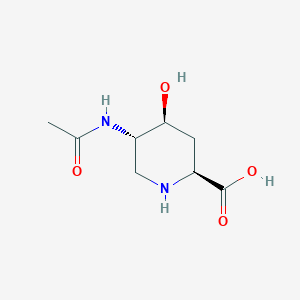
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid, also known as AHP, is a chiral amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AHP is a derivative of L-iduronic acid, which is a component of the glycosaminoglycan heparin.
Mecanismo De Acción
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid exerts its biological effects through the inhibition of enzymes involved in the coagulation cascade and the modulation of inflammatory signaling pathways. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activity of thrombin, factor Xa, and factor XIIa, which are all key enzymes in the coagulation cascade. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of blood clots and reduce inflammation. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been shown to have anti-tumor properties and induce apoptosis in cancer cells. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is its relatively high cost compared to other amino acids.
Direcciones Futuras
There are several future directions for research on (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid. One area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based anticoagulants with improved safety profiles compared to current therapies. Additionally, further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential applications in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is a chiral amino acid with potential therapeutic properties. Its high purity and enantiomeric excess make it a valuable tool for scientific research. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid involves the reaction of L-iduronic acid with acetic anhydride and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography. This method yields (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid with high purity and enantiomeric excess.
Aplicaciones Científicas De Investigación
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.
Propiedades
Número CAS |
134258-23-4 |
|---|---|
Nombre del producto |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6-,7-/m0/s1 |
Clave InChI |
GUJHBRNJWPULMB-ACZMJKKPSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CN[C@@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
SMILES canónico |
CC(=O)NC1CNC(CC1O)C(=O)O |
Sinónimos |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




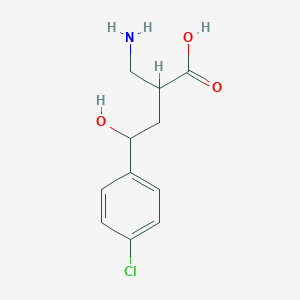
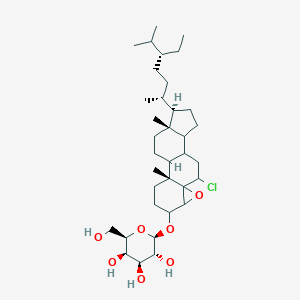
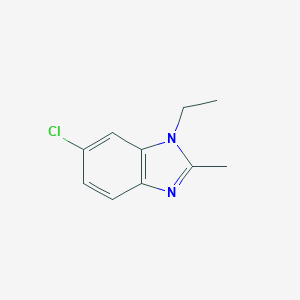
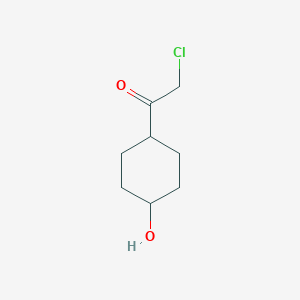
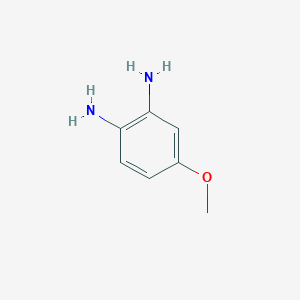
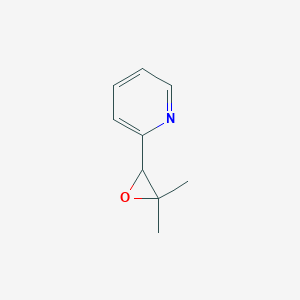
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)

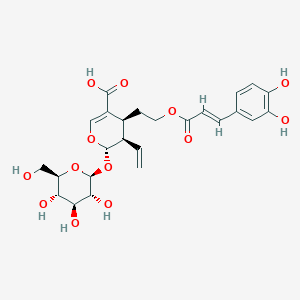
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)


